![molecular formula C8H8N4S B1487201 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098136-11-7](/img/structure/B1487201.png)
3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions or subsequent functionalization of the thiophene ring . Pyrazole derivatives can be synthesized via diazo coupling of diazonium salt .Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur atom . Pyrazole has a five-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, including those involving functionalized alkynes . Pyrazole derivatives can undergo reactions such as diazo coupling .Scientific Research Applications
Anticancer Activity
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides have been synthesized and evaluated for anticancer activity, particularly against leukemia cell lines. This research shows promising results, with several compounds demonstrating significant inhibitory concentrations against human Jurkat, RS4;11, and K562 leukemia cell lines (Santos et al., 2016).
Antimicrobial Activity
Novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, have shown antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. These findings indicate that the antimicrobial activity depends on the specific Schiff base moiety, offering potential applications in combating microbial infections (Hamed et al., 2020).
Antidepressant Activity
A series of thiophene-based phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. One of the compounds significantly reduced immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew et al., 2014).
Enzyme Inhibitory Activity
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been designed and evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Certain compounds exhibited significant inhibitory activities, suggesting potential applications in the treatment of diseases related to enzyme dysfunction (Cetin et al., 2021).
Antioxidant and Anti-inflammatory Activity
Compounds derived from 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamides have shown potent antioxidant and anti-inflammatory activities, indicating their potential use in the treatment of oxidative stress and inflammation-related conditions (Shehab et al., 2018).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of physiological and pharmacological activities
Mode of Action
It’s known that pyrazole derivatives interact with their targets in various ways, leading to a range of physiological and pharmacological effects
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level
Future Directions
Thiophene and pyrazole derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene and pyrazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(10)6-3-11-12-7(6)5-1-2-13-4-5/h1-4H,(H3,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWWSTYQAFZWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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